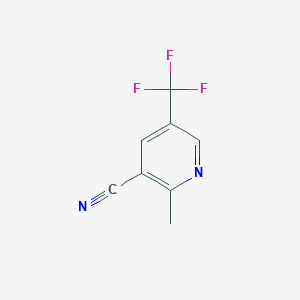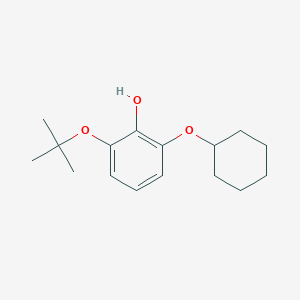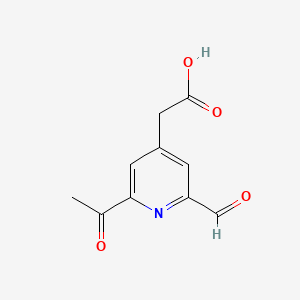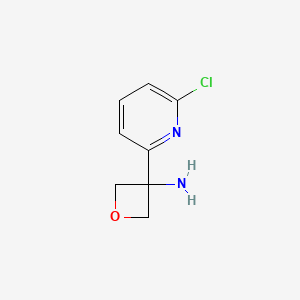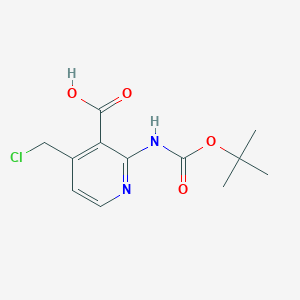
2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chloromethyl group attached to a nicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the chloromethyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (CCl3COCl) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in dichloromethane (DCM) or methanol.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.
Applications De Recherche Scientifique
2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Bioconjugation: The chloromethyl group can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Mécanisme D'action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides stability during synthesis, while the chloromethyl group allows for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((tert-Butoxycarbonyl)amino)malonic acid: Similar in having a Boc-protected amino group, but with a different core structure.
2-((tert-Butoxycarbonyl)amino)phenylboronic acid: Another Boc-protected compound, used in different synthetic applications.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid is unique due to the combination of the nicotinic acid core with the chloromethyl and Boc-protected amino groups. This combination allows for versatile synthetic applications and potential biological activity.
Propriétés
Formule moléculaire |
C12H15ClN2O4 |
|---|---|
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-9-8(10(16)17)7(6-13)4-5-14-9/h4-5H,6H2,1-3H3,(H,16,17)(H,14,15,18) |
Clé InChI |
FPNZIHLEHLHZMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=CC(=C1C(=O)O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14850541.png)
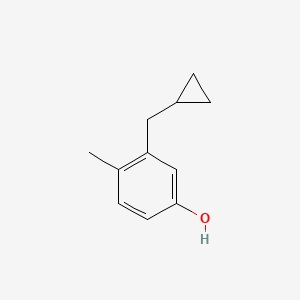


![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14850557.png)
